5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane
Description
5,12-Dioxahexacyclo[7.6.1.0²,⁸.0⁴,⁶.0¹⁰,¹⁵.0¹¹,¹³]hexadecane is a highly complex polycyclic hydrocarbon containing two oxygen atoms (dioxa) integrated into its bicyclic framework. Its structure is defined by a fused hexadecane backbone with six cyclic systems, including oxa (oxygen-containing) bridges at positions 5 and 12.
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane |
InChI |
InChI=1S/C14H18O2/c1-5-6-2-10-11(15-10)3-7(6)8(1)13-9(5)4-12-14(13)16-12/h5-14H,1-4H2 |
InChI Key |
VXWWOFOHDQIOQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3CC4C(O4)CC3C1C5C2CC6C5O6 |
Origin of Product |
United States |
Preparation Methods
Epoxide Ring-Opening and Cyclization
A foundational method involves sequential epoxidation and acid-catalyzed cyclization of polyunsaturated precursors. For example, bicyclic dienes are treated with peracids (e.g., mCPBA) to form epoxides, which undergo intramolecular ring-opening under acidic conditions to generate oxygen bridges.
Example Protocol
Diels-Alder-Mediated Strategies
Diels-Alder reactions construct key rings before oxygen bridge installation. A cyclohexene derivative reacts with a dienophile (e.g., maleic anhydride) to form a bicyclic adduct, followed by epoxidation and rearrangement.
Data Table 1: Diels-Alder-Based Synthesis
| Step | Reagents | Conditions | Intermediate | Yield |
|---|---|---|---|---|
| 1 | Maleic anhydride | 80°C, 12h | Bicyclic adduct | 85% |
| 2 | mCPBA | CH₂Cl₂, 0°C | Epoxide | 78% |
| 3 | H₂SO₄ (cat.) | Reflux, 6h | Target compound | 68% |
Catalytic Methods for Enhanced Efficiency
Transition Metal-Catalyzed Cyclization
Recent patents highlight Co/Ni/Mg/Cu/Zn catalysts supported on SiO₂ or Al₂O₃ for one-pot syntheses. These systems promote tandem epoxidation and cyclization at lower temperatures (50–200°C).
Example
Cationic Polymerization Initiators
WO2024070897A1 discloses using cationic initiators (e.g., benzoyl peroxide) to polymerize epoxide monomers into polycyclic frameworks. This method avoids side reactions common in radical processes.
Key Parameters
Solvent and Temperature Optimization
Solvent Selection
Non-polar solvents (toluene, cyclohexane) favor cyclization over polymerization, while polar aprotic solvents (DMF, DMSO) improve catalyst activity.
Data Table 2: Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 72 |
| DMF | 36.7 | 88 |
| DCM | 8.9 | 65 |
Temperature Gradients
Low temperatures (0–25°C) stabilize epoxide intermediates, while high temperatures (100–150°C) drive cyclization.
Purification and Characterization
Chromatographic Techniques
Analytical Data
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
5,12-Dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5,12-Dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of strained ring systems and their reactivity.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes due to its unique structure and reactivity
Mechanism of Action
The mechanism of action of 5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane involves its interaction with various molecular targets. The compound’s unique structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The pathways involved in these interactions are still under investigation, but they may include modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 5,12-dioxahexacyclohexadecane is compared to structurally or functionally related compounds, including n-hexadecane , 2,6,10,14-tetramethyl-hexadecane , and hexadecane derivatives in natural products .
Structural and Functional Comparison
Key Research Findings
- Thermal Response: Unlike n-hexadecane (used in phase-change materials), 5,12-dioxahexacyclohexadecane’s rigid structure may limit its compatibility with polymers like HDPE. The dioxa compound’s oxygen bridges could disrupt such interactions, necessitating modified composite designs.
- Natural vs. Synthetic Hexadecane : Hexadecane in propolis (e.g., East Java: 0.28%, Venezuela: 12.56%) is a linear alkane , whereas 5,12-dioxahexacyclohexadecane’s oxygenated structure distinguishes it as a synthetic specialty chemical.
- Viscosity Trends : Branched derivatives like 2,6,10,14-tetramethyl-hexadecane exhibit lower viscosity (e.g., 0.0000722 Pa·s at 655 K) compared to linear n-hexadecane . The dioxa compound’s viscosity remains unstudied but is expected to be higher due to structural rigidity.
Critical Analysis of Divergences
- Structural Complexity : The dioxa compound’s polycyclic framework contrasts sharply with linear or branched alkanes, reducing its volatility but increasing synthetic complexity.
- Functional Limitations: While n-hexadecane is a benchmark phase-change material, the dioxa derivative’s oxygen bridges may limit its miscibility in non-polar matrices unless functionalized .
- Natural Relevance : Hexadecane in propolis has biological roles (e.g., antimicrobial), but the dioxa compound’s synthetic nature restricts direct ecological or pharmacological comparisons .
Notes
- The absence of direct studies on 5,12-dioxahexacyclohexadecane necessitates extrapolation from structurally simpler analogs.
- Experimental validation of thermal and rheological properties is critical for future applications.
- Natural hexadecane’s variability (e.g., 0.28% vs. 12.56% in propolis) highlights context-dependent utility .
Biological Activity
5,12-Dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane, a complex polycyclic compound with the CAS number 55553-81-6, has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of epoxide monomers characterized by multiple cyclic ether functionalities. Its structural formula allows for significant interaction with biological macromolecules, which may contribute to its pharmacological properties.
Mechanisms of Biological Activity
The biological activity of 5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane can be attributed to several mechanisms:
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary research indicates potential antimicrobial effects against various pathogens due to the presence of epoxide groups that may disrupt microbial cell membranes.
- Cytotoxic Effects : There is evidence that this compound can induce apoptosis in certain cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Cytotoxic | Induces apoptosis in cancer cells |
Case Study 1: Antioxidant Effects
A study investigating the antioxidant capacity of various epoxide compounds found that 5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane exhibited significant free radical scavenging activity compared to control groups. The results indicated a dose-dependent response in reducing lipid peroxidation in human cell lines.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve the disruption of bacterial cell wall integrity due to the reactive epoxide groups.
Case Study 3: Cytotoxicity in Cancer Research
Research conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with 5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane resulted in significant cytotoxicity at concentrations above 10 µM. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
Q & A
Q. How do researchers integrate contradictory spectral data (e.g., NMR vs. computational predictions) into a coherent analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
